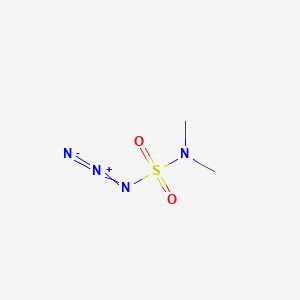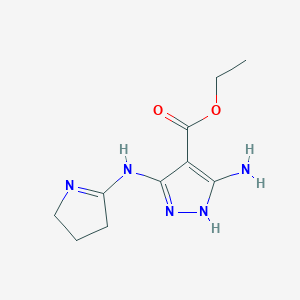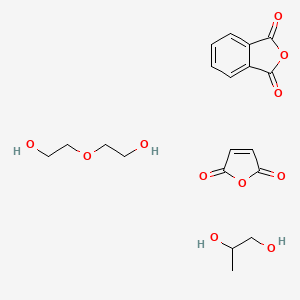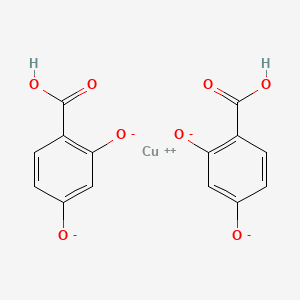
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is a coordination compound where copper is complexed with two 4-hydroxysalicylate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) typically involves the reaction of copper(II) salts with 4-hydroxysalicylic acid under controlled conditions. One common method is to dissolve copper(II) sulfate in water and then add an aqueous solution of 4-hydroxysalicylic acid. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The hydroxyl groups on the salicylate ligands can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper center.
Nucleophiles: Ammonia or other amines can be used in substitution reactions to replace the hydroxyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while substitution reactions may yield new coordination compounds with different ligands.
科学研究应用
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s potential biological activity is of interest, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medical applications, such as antimicrobial agents or enzyme inhibitors.
Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.
作用机制
The mechanism of action of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) involves its ability to interact with various molecular targets. The copper center can coordinate with different ligands, influencing the compound’s reactivity and stability. The hydroxyl groups on the salicylate ligands can form hydrogen bonds and participate in other interactions, affecting the compound’s overall behavior.
相似化合物的比较
Similar Compounds
Bis(4-hydroxycoumarin) derivatives: These compounds also contain hydroxyl groups and exhibit similar coordination chemistry.
Copper(II) salicylate: Another copper complex with salicylate ligands, but without the hydroxyl groups.
Uniqueness
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is unique due to the presence of both hydroxyl and salicylate groups, which provide distinct chemical properties and reactivity
属性
CAS 编号 |
32628-05-0 |
|---|---|
分子式 |
C14H8CuO8-2 |
分子量 |
367.75 g/mol |
IUPAC 名称 |
copper;4-carboxybenzene-1,3-diolate |
InChI |
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-4 |
InChI 键 |
UCPROVVOIQFRKZ-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C=C1[O-])[O-])C(=O)O.C1=CC(=C(C=C1[O-])[O-])C(=O)O.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



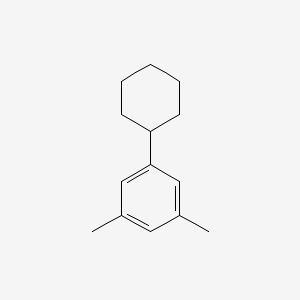


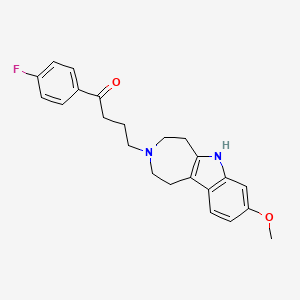

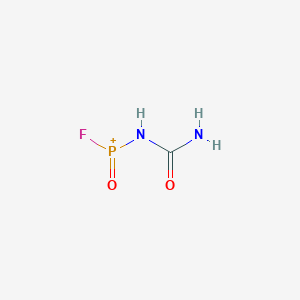
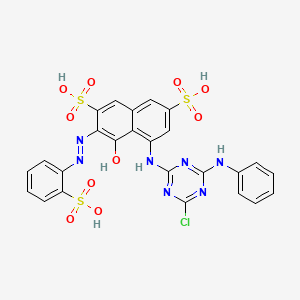
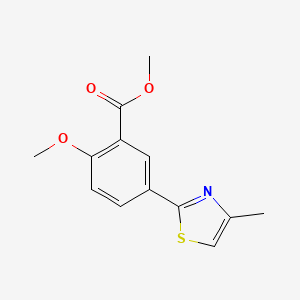
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

